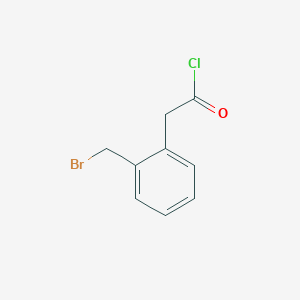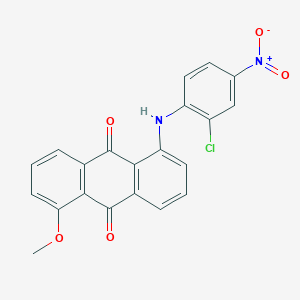
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an anthracene-9,10-dione core, with a methoxy group at the 5-position. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione typically involves a multi-step process:
Nitration and Chlorination: The starting material, 2-chloro-4-nitroaniline, is prepared by nitration of chlorobenzene followed by reduction.
Amination: The 2-chloro-4-nitroaniline is then reacted with 5-methoxyanthraquinone in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted derivatives.
Applications De Recherche Scientifique
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Similar in structure but lacks the anthraquinone core.
5-Methoxyanthraquinone: Similar in structure but lacks the chloro-nitrophenyl group.
Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62322-92-3 |
|---|---|
Formule moléculaire |
C21H13ClN2O5 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitroanilino)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O5/c1-29-17-7-3-5-13-19(17)21(26)12-4-2-6-16(18(12)20(13)25)23-15-9-8-11(24(27)28)10-14(15)22/h2-10,23H,1H3 |
Clé InChI |
DPDRUVBYDREPFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
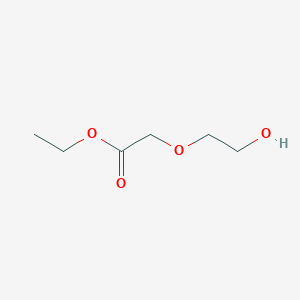
![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)
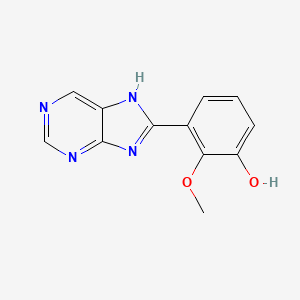
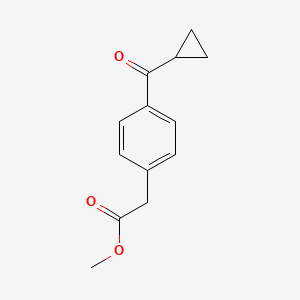
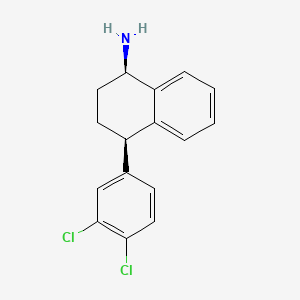
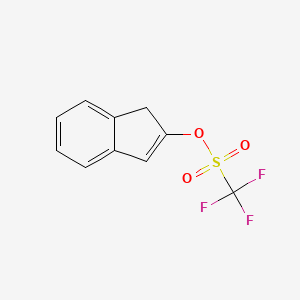
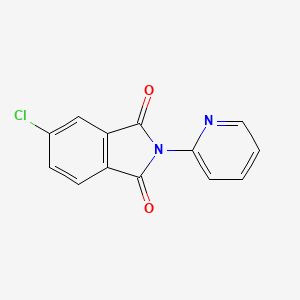
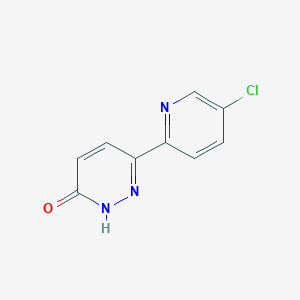
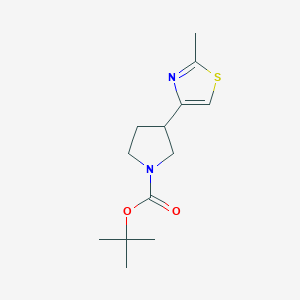
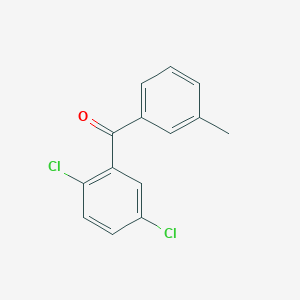

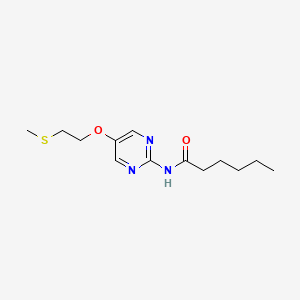
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)
